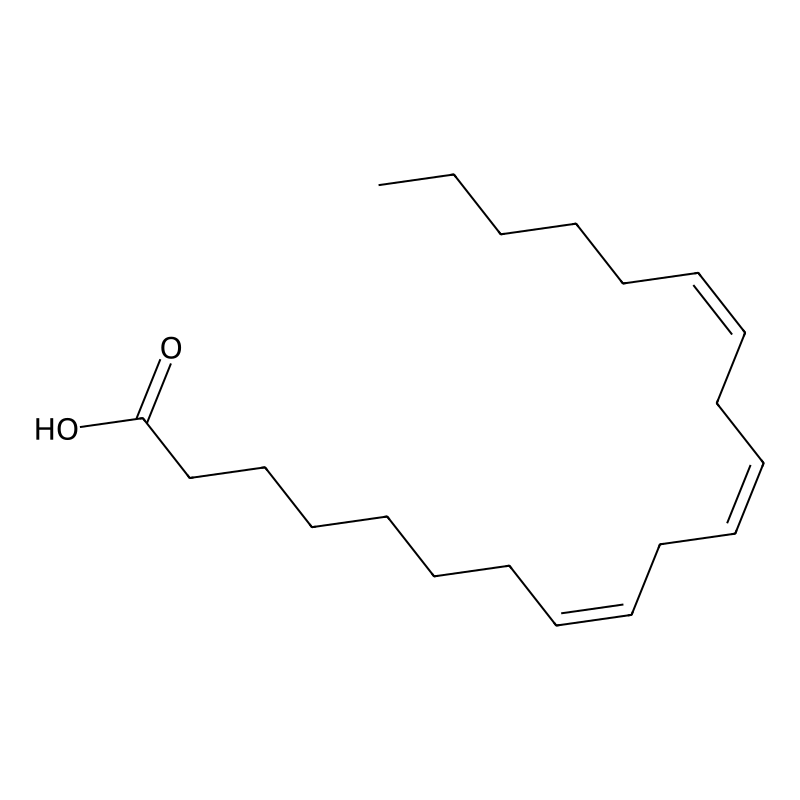

Dihomo-gamma-linolenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dihomo-gamma-linolenic acid (DGLA, 20:3n-6) is a highly purified, 20-carbon polyunsaturated fatty acid characterized by three cis double bonds. As the immediate elongation product of gamma-linolenic acid (GLA) and the direct precursor to arachidonic acid (AA), DGLA occupies a critical node in eicosanoid biosynthesis . In commercial procurement, analytical-grade DGLA is typically supplied at ≥98% purity in stabilized solutions, such as ethanol or dimethyl sulfoxide (DMSO), to mitigate its high susceptibility to autoxidation . It is primarily procured by research and industrial buyers as an analytical reference standard, a specialized cell culture media supplement for modulating prostaglandin E1 (PGE1) pathways, and a high-value precursor for targeted lipidomic and pharmaceutical applications.

Procurement substitution with upstream precursors like gamma-linolenic acid (GLA) or downstream analogs like arachidonic acid (AA) fundamentally alters downstream biochemical outputs and assay reproducibility. While GLA is chemically similar and often cheaper, its conversion to DGLA in vitro is strictly rate-limited by the expression of the ELOVL5 elongase enzyme, which varies unpredictably across different cell lines and tissues [1]. Conversely, substituting DGLA with AA shifts the cyclooxygenase (COX) pathway output from anti-inflammatory series-1 prostaglandins (PGE1) to pro-inflammatory series-2 prostaglandins (PGE2), ruining assays designed to isolate anti-inflammatory mechanisms [2]. Furthermore, attempting to use crude botanical extracts (e.g., borage oil) as a cost-effective DGLA source fails in precision applications because these oils contain predominantly linoleic acid and GLA with negligible baseline DGLA content, introducing unacceptable matrix interference and requiring complex in vivo metabolic conversion that cannot be replicated in controlled laboratory environments.

References

- [1] Chilton, F. H., et al. 'Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes.' PubMed Central (PMC), NIH.

- [2] Levin, G., et al. 'Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2.' PubMed Central (PMC), NIH.

Cyclooxygenase Pathway Output: PGE1 vs. PGE2 Generation

When utilized as a substrate for cyclooxygenase (COX) enzymes, DGLA exclusively drives the synthesis of series-1 prostaglandins (PGE1), whereas its immediate downstream analog, arachidonic acid (AA), drives the synthesis of series-2 prostaglandins (PGE2) [1]. In cellular assays, augmenting the DGLA/AA ratio directly increases PGE1 synthesis concurrent with a decline in PGE2 formation, completely shifting the inflammatory profile of the model[1].

| Evidence Dimension | Prostaglandin synthesis profile |

| Target Compound Data | Yields anti-inflammatory PGE1 and 15-HETrE |

| Comparator Or Baseline | Arachidonic Acid (AA) yields pro-inflammatory PGE2 and 5-lipoxygenase metabolites |

| Quantified Difference | Complete mechanistic shift from pro-inflammatory to anti-inflammatory eicosanoid end-products |

| Conditions | In vitro cell culture utilizing COX-1/COX-2 enzymatic pathways |

Buyers must procure DGLA specifically to isolate PGE1-dependent anti-inflammatory pathways without triggering the AA-driven inflammatory cascades that ruin targeted assays.

In Vitro Conversion Efficiency: Bypassing ELOVL5 Elongase Dependence

Procuring DGLA directly bypasses the rate-limiting enzymatic elongation required when using gamma-linolenic acid (GLA). In vitro studies demonstrate that while human neutrophils and certain cell lines possess ELOVL5 elongase activity, the conversion rate of GLA to DGLA is highly variable and often inefficient [1]. Direct supplementation with DGLA guarantees 100% substrate availability for downstream eicosanoid synthesis, whereas GLA supplementation results in unpredictable intracellular DGLA concentrations depending on the specific cell line's genetic expression[1].

| Evidence Dimension | Substrate availability for PGE1 synthesis |

| Target Compound Data | 100% direct availability of DGLA for COX/LOX metabolism |

| Comparator Or Baseline | GLA requires ELOVL5-dependent conversion, yielding variable and often low intracellular DGLA |

| Quantified Difference | Elimination of elongase-dependent metabolic bottlenecks |

| Conditions | In vitro cell culture supplementation (e.g., neutrophils, macrophages) |

Ensures reproducible eicosanoid synthesis in cell lines lacking robust elongase activity, preventing costly assay failures associated with GLA substitution.

Formulation Purity and Matrix Interference

For analytical and pharmaceutical applications, pure DGLA standards (≥98% purity) are required to prevent matrix interference. Crude botanical sources like borage or evening primrose oil contain high amounts of linoleic acid and GLA, but trace to negligible amounts of actual DGLA . Utilizing a ≥98% pure DGLA formulation eliminates the biological noise and competitive enzymatic inhibition caused by the >99% non-target fatty acids present in crude commercial oils .

| Evidence Dimension | Active DGLA mass fraction |

| Target Compound Data | ≥98% pure DGLA (Analytical Grade) |

| Comparator Or Baseline | Crude Borage/Evening Primrose Oil (<1% DGLA) |

| Quantified Difference | >98-fold higher concentration of active DGLA without competing omega-6 PUFAs |

| Conditions | Analytical lipidomics and precision cell culture supplementation |

Essential for targeted mass spectrometry standards and precision pharmacology where crude mixtures introduce unacceptable biological noise and competitive inhibition.

Oxidative Stability and Salt Formulation Viability

Like all polyunsaturated fatty acids, free DGLA is highly susceptible to autoxidation, which generates volatile secondary oxidation products and degrades sample integrity. However, specialized procurement of DGLA as a stabilized lysine salt or in ultra-pure ethanol/DMSO solutions under inert gas significantly increases its stability towards oxidative degradation compared to the free acid form[1]. This formulation compatibility is critical for long-term storage and integration into complex pharmaceutical matrices where lipid peroxidation must be minimized [1].

| Evidence Dimension | Resistance to oxidative degradation (Peroxide formation) |

| Target Compound Data | Stabilized DGLA (Lysine salt or inert solvent formulation) |

| Comparator Or Baseline | Neat, unstabilized free DGLA or highly unsaturated EPA/DHA |

| Quantified Difference | Significantly reduced rate of secondary oxidation product formation |

| Conditions | Long-term storage and pharmaceutical API formulation |

Dictates the necessity of purchasing stabilized, high-purity solvent formulations rather than bulk neat oils to maintain shelf life and avoid toxic peroxide degradation products.

Targeted Lipidomics and Mass Spectrometry Standards

Due to its ≥98% purity and lack of matrix interference, DGLA is the required reference standard for accurately quantifying endogenous DGLA levels in patient plasma or tissue samples. It allows researchers to calibrate mass spectrometers without the competitive noise introduced by crude botanical oils or structurally similar analogs like arachidonic acid .

Anti-Inflammatory Cell Culture Models

In vitro macrophage and endothelial assays must be supplemented with pure DGLA to specifically drive the synthesis of anti-inflammatory series-1 prostaglandins (PGE1) and 15-HETrE. Substituting with arachidonic acid is strictly contraindicated here, as it would exclusively drive pro-inflammatory PGE2 production and ruin the assay's intended mechanistic focus [1].

Bypassing Elongase Deficiency in Dermatological Research

For specialized dermatological models (e.g., atopic dermatitis research) where ELOVL5 elongase activity is impaired, direct DGLA supplementation is mandatory. It bypasses the enzymatic bottleneck that renders upstream precursors like gamma-linolenic acid (GLA) ineffective, ensuring consistent intracellular delivery of the active metabolite [2].

References

- [2] Levin, G., et al. 'Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2.' PubMed Central (PMC), NIH.

- [3] Chilton, F. H., et al. 'Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes.' PubMed Central (PMC), NIH.